molecular formula C9H8N2O2 B1333114 5-Acetyl-2-hydroxy-6-methylnicotinonitrile CAS No. 52600-53-0

5-Acetyl-2-hydroxy-6-methylnicotinonitrile

Cat. No. B1333114
CAS RN: 52600-53-0
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04595762

Procedure details

A solution containing 60 g of dimethylformamide dimethyl acetal and 50 g of 2,4-pentanedione was heated on a steam bath for 2.5 hours and cooled. To the resulting solution containing 3-dimethylaminomethylene-2,4-pentanedione was added 300 ml of methanol, 27 g of sodium methoxide and 47 g of cyanoacetamide. The resulting mixture was heated on a steam bath for 4 hours, the hot solution poured into 700 ml of water, and the aqueous mixture acidified with acetic acid and chilled in an ice bath. The solid that separated was collected, dried, and heated with 400 ml. of methanol. Insoluble material was filtered from the hot methanol mixture and the filtrate cooled. The product that separated was collected and dried at 90° C. to produce 24.6 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, m.p. 227°-230° C. [Sunthankar et al., supra, m.p. 231° C.]
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Quantity
47 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC(OC)N(C)C.CC(=O)CC(=O)C.CN([CH:19]=[C:20]([C:24](=O)[CH3:25])[C:21](=[O:23])[CH3:22])C.C[O-].[Na+].[C:30]([CH2:32][C:33]([NH2:35])=[O:34])#[N:31]>C(O)(=O)C.O.CO>[C:21]([C:20]1[CH:19]=[C:32]([C:30]#[N:31])[C:33](=[O:34])[NH:35][C:24]=1[CH3:25])(=[O:23])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
50 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C(C(C)=O)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
47 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated on a steam bath for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid that separated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
heated with 400 ml
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered from the hot methanol mixture
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled
CUSTOM
Type
CUSTOM
Details
The product that separated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried at 90° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.